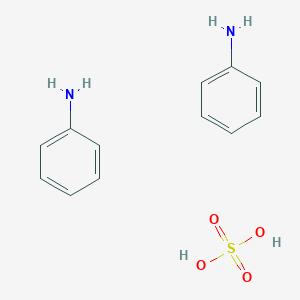

aniline;sulfuric acid

Description

The exact mass of the compound Benzenamine, sulfate (2:1) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality aniline;sulfuric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about aniline;sulfuric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

aniline;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H7N.H2O4S/c2*7-6-4-2-1-3-5-6;1-5(2,3)4/h2*1-5H,7H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKMEFZGEMVGLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62-53-3 (Parent) | |

| Record name | Aniline hemisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20883433 | |

| Record name | Benzenamine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Darkened by air and light; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Aniline hemisulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

542-16-5 | |

| Record name | Aniline hemisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dianilinium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANILINE HEMISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BM77321CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Evolution of Research on Aniline and Sulfuric Acid Interactions

The study of aniline (B41778) and its reactions began in the 19th century, a period of foundational discovery in organic chemistry. Aniline was first isolated in 1826 by Otto Unverdorben through the distillation of indigo. wikipedia.orgmdpi.comresearchgate.net Subsequent work by chemists like Friedlieb F. Runge, Carl Julius Fritzsche, and Nikolay Zinin further characterized the compound, which was variously sourced from coal tar or synthesized by reducing nitrobenzene. wikipedia.orgmdpi.com

Early investigations into aniline's reactivity noted its tendency to form dark-colored products upon oxidation. fupress.net In 1834, Runge observed that treating aniline with certain oxidizing agents produced dark, insoluble dyes. fupress.netopenedition.org Specifically, the reaction with chromic acid, often in a sulfuric acid solution, yielded a dark green to black-blue precipitate. fupress.net These early observations were the first encounters with what would later be identified as "aniline black," a polymeric form of aniline. openedition.orgnsf.gov The first synthetic black dye, aniline black, was patented in the U.K. in 1863 and formed directly on fabric fibers by oxidizing aniline in an acidic medium. openedition.org

A pivotal and more defined reaction is the sulfonation of aniline. Heating aniline with concentrated sulfuric acid at high temperatures (around 180°C) was found to produce 4-aminobenzenesulfonic acid, commonly known as sulfanilic acid. wikipedia.orgwikipedia.org This reaction proceeds through the formation of anilinium hydrogen sulfate (B86663), which then rearranges upon heating. youtube.comquora.comgoogle.com Initial mechanistic proposals suggested an intramolecular rearrangement, but later studies confirmed an intermolecular process. wikipedia.org The development of this synthesis was crucial, as sulfanilic acid became a vital intermediate for the production of sulfa drugs and a wide array of azo dyes. atamanchemicals.comsciencemadness.orgresearchgate.net

The structural elucidation of the "aniline black" polymer gained momentum in the late 19th and early 20th centuries. In 1877, Nietzki discovered that heating aniline black with potassium dichromate in sulfuric acid produced quinone, providing a significant clue to its chemical structure. nsf.govfupress.net This work laid the groundwork for understanding that aniline black is a complex polymer, now known as polyaniline, and that its formation and properties are deeply intertwined with the acidic conditions of its synthesis. nsf.gov

Table 1: Key Historical Discoveries in Aniline-Sulfuric Acid Chemistry

| Date | Discovery | Key Figure(s) | Significance |

|---|---|---|---|

| 1826 | First isolation of aniline from indigo. wikipedia.orgmdpi.com | Otto Unverdorben | Provided the foundational compound for future research. |

| 1834 | Observation of intense dark dyes from aniline oxidation. fupress.netopenedition.org | Friedlieb F. Runge | First recorded instance of creating "aniline black," the precursor to polyaniline. |

| c. 1860s | Development and patenting of aniline black as a commercial dye. openedition.orgfrontiermaterials.net | John Lightfoot, Heinrich Caro | Established the first major industrial application of aniline oxidation products. |

| c. 1870s | Synthesis of sulfanilic acid by heating aniline with sulfuric acid. wikipedia.orgwikipedia.org | - | Created a key intermediate for sulfa drugs and azo dyes. |

| 1877 | Structural investigation of aniline black through oxidative degradation in sulfuric acid to produce quinone. nsf.govfupress.net | Rudolf Nietzki | Provided the first chemical evidence for the structure of what is now known as polyaniline. |

Significance of Aniline Sulfuric Acid Interactions in Modern Chemical Synthesis and Materials Science

The reactions between aniline (B41778) and sulfuric acid are fundamental to two major areas: the synthesis of specific organic compounds and the production of advanced functional materials.

In chemical synthesis , the primary product of interest is sulfanilic acid. This compound is produced on an industrial scale by heating aniline with sulfuric acid. atamanchemicals.com Its zwitterionic nature, possessing both an acidic sulfonic group and a basic amino group, makes it a versatile building block. wikipedia.org It is an essential precursor in the manufacture of a large class of synthetic azo dyes (e.g., methyl orange) and pharmaceuticals, particularly sulfa drugs, which were among the first broad-spectrum antibacterials. atamanchemicals.comsciencemadness.org Sulfuric acid also serves as a critical catalyst and reagent in other electrophilic substitution reactions of aniline, such as nitration, where it facilitates the formation of the nitronium ion needed for the reaction. mdpi.com

In materials science , the aniline-sulfuric acid system is central to the synthesis of polyaniline (PANI), one of the most studied conductive polymers. nih.gov During the oxidative polymerization of aniline, sulfuric acid serves multiple roles. It provides the acidic medium necessary for the reaction to proceed and acts as a "dopant." nih.govnih.gov Doping involves the protonation of the imine nitrogen atoms in the PANI backbone, which introduces charge carriers (polarons) and transforms the polymer from an insulating state (emeraldine base) to a highly conductive state (emeraldine salt). nih.govresearchgate.net

The choice and concentration of the acid dopant, such as sulfuric acid, profoundly influence the resulting PANI's properties, including its morphology, conductivity, and electrochemical performance. nih.govaip.orgespublisher.com Research has shown that higher concentrations of sulfuric acid can lead to increased reaction yields and higher electrical conductivity. nih.gov The morphology of the synthesized PANI can also be controlled, with different acid concentrations yielding structures ranging from flake-like particles to more aggregated globular forms. nih.govespublisher.com These tunable properties make sulfuric acid-doped PANI a highly valuable material for a wide range of applications, including:

Supercapacitors: PANI's ability to undergo rapid redox reactions makes it an excellent material for pseudocapacitor electrodes. Studies have demonstrated that varying the sulfuric acid concentration during synthesis directly impacts the specific capacitance, with values as high as 402 Fg⁻¹ being reported. espublisher.comespublisher.comnepjol.info

Sensors: The conductivity of PANI is sensitive to its chemical environment, making it suitable for chemical sensors. researchgate.net

Anti-corrosion coatings: Conductive PANI films can provide effective corrosion protection for metals. rasayanjournal.co.in

Other electronic devices: PANI is explored for use in light-emitting diodes, and other electronic components. nih.gov

Table 2: Influence of Sulfuric Acid Concentration on Polyaniline (PANI) Properties

Data synthesized from studies on chemical bath deposition of PANI. espublisher.com

| H₂SO₄ Concentration (M) | Observed Morphology | Effect on Nanofiber Density | Specific Capacitance (Fg⁻¹) |

|---|---|---|---|

| 0.75 | Large nanofiber-type surface morphology. espublisher.com | Lower density. espublisher.com | Increases with concentration. espublisher.com |

| 1.00 | Non-uniformly distributed dense nanofibers. espublisher.com | Increases. espublisher.com | - |

| 1.25 | Decreased nanofiber size. espublisher.com | Increases. espublisher.com | - |

| 1.50 | Smaller, rapidly formed nanofibers. espublisher.com | Highest density. espublisher.com | Up to 402 Fg⁻¹ at 5 mV/s scan rate. espublisher.com |

Scope and Research Objectives Within Aniline Sulfuric Acid Chemistry

Fundamental Intermolecular Interactions within Aniline-Sulfuric Acid Mixtures

The mixing of aniline and sulfuric acid initiates a cascade of intermolecular events, driven by the strong acidic nature of sulfuric acid and the basic properties of aniline's amino group.

Aniline, a weak base, readily accepts a proton (H+) from sulfuric acid, a strong acid, to form the anilinium cation (C6H5NH3+). wikipedia.org This proton transfer is a rapid and reversible process, and the position of the equilibrium is influenced by the medium.

In aqueous solutions , the extent of protonation is dependent on the concentration of the sulfuric acid. nih.gov At lower concentrations, the equilibrium favors the formation of the anilinium ion and the bisulfate (HSO4-) or sulfate (B86663) (SO42-) ions. nih.gov As the concentration of sulfuric acid increases, the protonating power of the medium, often described by acidity functions like the Hammett acidity function (H0), becomes a critical factor in determining the extent of protonation. cdnsciencepub.comresearchgate.net Studies have shown that in concentrated sulfuric acid, aniline and its derivatives are significantly protonated. researchgate.net The equilibrium can be represented as:

C6H5NH2 + H2SO4 ⇌ C6H5NH3+ + HSO4-

The pKa value for the anilinium ion is approximately 4.6, indicating that in solutions with a pH below this value, the protonated form is predominant. In highly concentrated sulfuric acid, the protonation can be even more extensive.

In non-aqueous media , the proton transfer dynamics can differ significantly. The absence of water as a leveling solvent can lead to the formation of more complex equilibria and ion-pair structures. The nature of the non-aqueous solvent, its polarity, and its ability to solvate the resulting ions play a crucial role in the position of the proton transfer equilibrium.

Computational studies have provided insights into the proton transfer process. For instance, in the gas phase, the interaction between aniline and sulfuric acid can lead to spontaneous proton transfer, forming an ion pair. researchgate.net The presence of even a few water molecules can facilitate this proton transfer by stabilizing the resulting ionic species. semanticscholar.org Molecular dynamics simulations of aqueous sulfuric acid have revealed the complex interplay of proton hopping and structural rearrangements within the hydrogen-bonded network, which is crucial for understanding the protonation dynamics at a molecular level. nih.gov

Hydrogen bonding is a dominant intermolecular force in aniline-sulfuric acid systems, significantly influencing their structure and stability. nih.govresearchgate.net The anilinium cation, with its -NH3+ group, acts as a strong hydrogen bond donor, while the sulfate and bisulfate anions are effective hydrogen bond acceptors.

In the solid state, extensive hydrogen bonding networks are formed between the anilinium cations and the sulfate or bisulfate anions. nih.govresearchgate.net X-ray crystallography studies of anilinium sulfate and related salts have revealed intricate two- and three-dimensional networks. nih.govcolab.wsscirp.org These networks are characterized by various hydrogen bonding motifs, such as N-H···O and O-H···O interactions. nih.govresearchgate.net

The presence of substituents on the aniline ring can influence the hydrogen bonding patterns and, consequently, the stability of the resulting complexes. Theoretical calculations have shown that the electrostatic potential distribution on the amine surface is a key determinant of the thermodynamic stability of sulfuric acid-amine complexes. nih.gov

The proton transfer from sulfuric acid to aniline results in the formation of an ion pair, consisting of the anilinium cation and the corresponding sulfate or bisulfate anion. researchgate.netmit.edu The nature of this ion pair can vary from a "contact ion pair," where the ions are in direct contact, to a "solvent-separated ion pair," where one or more solvent molecules are interposed between the ions.

Spectroscopic techniques are invaluable for identifying and characterizing these ion pairs. Infrared (IR) spectroscopy is particularly sensitive to the changes in the vibrational modes of the functional groups involved in the interaction. For instance, the N-H stretching vibrations of the anilinium ion and the S-O stretching vibrations of the sulfate/bisulfate anion can provide direct evidence of ion-pair formation. rsc.org The frequencies of these vibrations can also offer clues about the nature of the ion pair (contact vs. solvent-separated).

UV-Vis spectroscopy can also be employed to study protonation equilibria, as the absorption spectrum of aniline changes upon protonation. nih.gov Changes in the emission spectra, such as those observed in pyrene-based Schiff bases in the presence of sulfuric acid, can also indicate protonation and interaction with the acid. researchgate.net

Mass spectrometry has been used to study the oligomerization of aniline in aqueous sulfuric acid, identifying the formation of dimers, trimers, and larger oligomers in their protonated state. acs.org This technique provides direct evidence for the species present in the solution.

Hydrogen Bonding Networks and Their Influence on System Stability

Formation and Characterization of Aniline-Sulfuric Acid Salts and Complexes

The reaction between aniline and sulfuric acid leads to the formation of well-defined salts and complexes, which can be isolated and characterized.

Anilinium sulfate, with the chemical formula (C6H5NH3)2SO4, is a common salt formed from the reaction of aniline and sulfuric acid. spectrabase.com It can be synthesized by reacting aniline with an excess of concentrated sulfuric acid or by slow evaporation of an aqueous solution containing stoichiometric amounts of aniline and sulfuric acid. nih.govresearchgate.net

The structure of anilinium sulfate and its derivatives has been extensively studied using single-crystal X-ray diffraction. nih.govresearchgate.net These studies have provided detailed information about the crystal packing, bond lengths, bond angles, and, most importantly, the hydrogen bonding networks that stabilize the structure.

For example, the crystal structure of anilinium hydrogen sulfate (C6H8N+·HSO4−) reveals a complex network of N-H···O and O-H···O hydrogen bonds that link the anilinium cations and bisulfate anions into sheets and chains. nih.govresearchgate.net The asymmetric unit often contains multiple cations and anions, highlighting the intricate packing arrangements. nih.gov

Table 1: Crystallographic Data for Anilinium and Substituted Anilinium Sulfates

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Anilinium Hydrogen Sulfate | Orthorhombic | Pca21 | nih.govresearchgate.net |

| Di-(p-methoxy) Anilinium Sulfate | Orthorhombic | Pna21 | researchgate.net |

| Bis(N-methyl anilinium) Sulfate | Triclinic | P-1 | scirp.org |

| Aniline-I (at ambient pressure) | Monoclinic | P21/c | scispace.comrsc.org |

| Aniline-II (at 0.84 GPa) | Orthorhombic | Pna21 | rsc.org |

Various spectroscopic techniques are employed to identify and characterize the adducts formed between aniline and sulfuric acid.

Infrared (IR) Spectroscopy: The formation of the anilinium ion is clearly indicated by the appearance of strong N-H stretching bands in the IR spectrum, typically in the region of 3000-3300 cm-1. The S-O stretching vibrations of the sulfate or bisulfate anion also provide characteristic absorption bands. Attenuated Total Reflectance (ATR)-IR spectroscopy is a useful technique for analyzing these compounds. spectrabase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to follow the protonation of aniline. The chemical shifts of the protons and carbons in the aniline molecule are sensitive to the protonation state of the amino group. For instance, 13C NMR has been used to study the protonation of phenols and related compounds in concentrated sulfuric acid. researchgate.net

Mass Spectrometry: As mentioned earlier, mass spectrometry can identify the various oligomeric species formed during the polymerization of aniline in the presence of sulfuric acid. acs.org Techniques like electrospray ionization mass spectrometry (ESI-MS) can detect the protonated oligomers.

UV-Vis Spectroscopy: The electronic absorption spectrum of aniline is altered upon protonation, providing a means to study the equilibrium. The characteristic n → π* absorption bands of sulfonamides, for example, shift with increasing acid concentration. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Aniline |

| Sulfuric Acid |

| Anilinium Sulfate |

| Anilinium Hydrogen Sulfate |

| Bis(anilinium hydrogensulfate) |

| Di-(p-methoxy) anilinium sulfate |

| Di-(2-methoxy-anilinium)sulphate |

| Di-(3,5-dichloroanilinium) sulphate |

| Diethylammonium aniline-4-sulfonate anilinium-4-sulfonate |

| p-nitro anilinium hydrogen sulfate |

| p- toluedinium hydrogen sulfate |

| N-methyl anilinium sulfate |

| Phenylsulphamic acid |

| m-aminobenzenesulphonic acid |

| o-aminobenzenesulphonic acid |

| Sulfanilic acid |

| 2,4,6-tribromoaniline |

| Acetyl chloride |

| 2,4,6-trimethylanilinium sulphate |

| 2,3,6-trichlorobenzamide |

| N,N-diethyl-2,4,6-trinitroaniline |

| 2,6-dinitro-N,N,4-trimethylaniline |

| Ethyl acetate |

| 4-fluorophenol |

| Phenyl methanesulfonate |

| Potassium phenyl sulfate |

| Anisole |

| Methanesulphonanilide |

| N-methyl-N-nitrosobenzenesulfonamides |

| Nitrosamines |

| Nitrosoureas |

| Pyridine |

| Nitric acid |

| 1,2,3-trichloropropane |

| Leucine |

| Sodium sulphate |

| Ammonia |

| Methylamine |

| Dimethylamine |

| Trimethylamine |

| Ethylamine |

| Propylamine (B44156) |

| Isopropylamine |

| tert-butylamine |

| Ethylmethylamine |

| Formamide |

| Phosphoric acid |

| Chloric acid |

| Methanol |

| SH2 |

| Acetic acid |

| Ethylene |

| Acetylene |

| Perchloric acid |

| Malondialdehyde |

| 3-nitroaniline (B104315) |

| Glucose |

| D-fructose |

| γ-aminobutyric acid |

| 2-deoxy-D-glycero-hexo-3,4-diulose |

| Quinoxaline |

| Quinoline |

| Isoquinoline |

| 5-nitroquinoline |

| 8-nitroquinoline |

| 5-nitroisoquinoline |

| 8-nitroisoquinoline |

| Pyrene-1-carboxaldehyde |

| 4-substituted aniline |

| (4-bromo-phenyl)-pyren-1-ylmethylene-amine |

| p-toluidine |

| Pyridine-2-carboxaldehyde |

| Biphenyl |

| 4-aminopyridinium |

| 4-methylanilinium nitrate |

| Creatinium perchlorate |

| Cytosine |

| Maleic acid |

| Anilinium(1+) selenate (B1209512) dihydrate |

| Benzylammonium monohydrogenosulfate |

| Anilinium picrate |

| N-perhalogenated N-(benzylidene)hydroxylamines |

| 3,3′-azobipyridine |

| 4,4′-azobipyridine |

| 1,4-diazabicyclo[2.2.2]octane |

| L-Cystine |

| Nitrosyl-sulphuric acid |

| Nitrosyl chloride |

| Iodous acid |

| Hypoiodous acid |

Thermodynamics of Complex Formation

The interaction between aniline, a weak base, and sulfuric acid, a strong acid, is a classic acid-base neutralization reaction. This exothermic process results in the formation of anilinium sulfate salts. When aniline is reacted with concentrated sulfuric acid, the initial product is anilinium hydrogen sulfate. youtube.com Upon heating, this intermediate undergoes rearrangement to form sulfanilic acid. youtube.com

2C₆H₅NH₂(aq) + H₂SO₄(aq) → (C₆H₅NH₃)₂SO₄(aq)

While specific, comprehensive thermodynamic data for the formation of anilinium sulfate is not extensively tabulated in a single source, the values can be understood through fundamental principles and related data. The reaction is strongly favored, indicated by a negative Gibbs free energy change (ΔG < 0), driven by a significant negative enthalpy change (ΔH < 0) characteristic of strong acid-base reactions. libretexts.org The formation of the anilinium cation (C₆H₅NH₃⁺) in sulfuric acid is a key step. researchgate.net The stability of resulting complexes and the spontaneity of their formation can be evaluated using thermodynamic parameters. For instance, studies on related systems have shown that positive values for the Gibbs free energy of activation (ΔG*) indicate non-spontaneous and endothermic processes for certain complex reactions involving aniline derivatives. researchgate.net

Table 1: Standard Enthalpy of Formation for Relevant Species

| Compound | Formula | State | ΔfH° (kJ/mol) | Source |

|---|---|---|---|---|

| Aniline | C₆H₅NH₂ | g | 87.1 ± 0.5 | anl.gov |

Note: This data can be used to approximate the thermodynamics of the reaction.

The kinetics of reactions involving the anilinium ion in sulfuric acid, such as diazotization, have been studied, providing insight into the activation energies and entropy of activation (ΔS≠), which support the formation of an activated complex in the rate-determining step. researchgate.netorientjchem.org

Coordination Chemistry of Metal-Aniline Complexes in Sulfuric Acid Medium

Ligand Properties of Aniline in Acidic Environments for Metal Complexation

In a neutral or basic medium, aniline (C₆H₅NH₂) acts as a monodentate ligand, coordinating to metal ions through the lone pair of electrons on the nitrogen atom of the amino group. ijpcbs.com However, in a strong acidic environment like sulfuric acid, the amino group is protonated to form the anilinium ion (C₆H₅NH₃⁺). researchgate.net

C₆H₅NH₂ + H₂SO₄ ⇌ C₆H₅NH₃⁺ + HSO₄⁻

This protonation fundamentally alters aniline's ability to function as a ligand. The lone pair on the nitrogen atom becomes involved in the N-H bond and is no longer available to donate to a metal center. Consequently, the anilinium ion is a very poor coordinating agent for metal ions. researchgate.net Direct complexation of metal ions with aniline in a sulfuric acid medium is therefore highly unfavorable. Instead, aniline in sulfuric acid typically acts as a starting material or a counter-ion (anilinium cation) rather than a direct ligand. Any coordination chemistry involving aniline in acidic solutions often proceeds via aniline derivatives, such as Schiff bases, where the aniline is a precursor. asianpubs.orgresearchgate.net Sulfuric acid is often employed as a catalyst in the synthesis of these Schiff base ligands. asianpubs.org

Synthesis and Characterization of Transition Metal-Aniline Complexes

Direct synthesis of stable transition metal-aniline complexes within a sulfuric acid medium is uncommon due to the protonation of aniline into the non-ligating anilinium ion. researchgate.net However, sulfuric acid is frequently used as a catalyst for condensation reactions where aniline is a precursor to a more complex ligand, which then coordinates to a metal ion. asianpubs.orgnanobioletters.com For example, the synthesis of Schiff base ligands often involves the reaction of an aldehyde or ketone with aniline, catalyzed by a few drops of concentrated sulfuric acid. asianpubs.orgresearchgate.net The resulting Schiff base, which contains an imine (-C=N-) group, is an excellent ligand for a wide range of transition metals. researchgate.netsemanticscholar.org

The general procedure involves reacting aniline or a substituted aniline with a carbonyl compound in a solvent like ethanol (B145695), with a small amount of sulfuric acid to catalyze the formation of the Schiff base ligand. asianpubs.org A solution of a transition metal salt (e.g., chloride or nitrate) is then added to the ligand solution to form the metal complex. mdpi.commdpi.com

Characterization of these complexes confirms the coordination of the ligand to the metal.

Infrared (IR) Spectroscopy: A key piece of evidence for the formation of a Schiff base metal complex is the shift in the vibrational frequency of the azomethine group (ν(C=N)). This band, typically appearing around 1612-1660 cm⁻¹ in the free ligand, shifts (usually to a lower frequency) upon coordination to a metal ion. mdpi.comunila.ac.id New bands at lower frequencies (e.g., 400-600 cm⁻¹) may also appear, corresponding to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of the complexes show shifts in the π-π* and n-π* transition bands of the ligand upon coordination, as well as the appearance of new d-d transition bands characteristic of the specific metal ion and its coordination geometry (e.g., octahedral or tetrahedral). mdpi.comunila.ac.id

Molar Conductance: These measurements help determine whether anions are inside or outside the coordination sphere, indicating if the complex is an electrolyte. semanticscholar.orgmdpi.com

Table 2: Examples of Metal Complexes Synthesized Using Aniline Precursors and Sulfuric Acid Catalyst

| Complex | Precursors | Catalyst | Key IR Data (cm⁻¹) | Coordination Geometry | Reference |

|---|---|---|---|---|---|

| [Fe(L)(H₂O)₄]SO₄ | 4-dimethylaminobenzaldehyde, aniline | Acetic Acid (similar acid catalysis) | ν(C=N) shift from 1660 to 1580 | Octahedral | unila.ac.id |

| [Cu(L)₂(H₂O)₂] | Salicylaldehyde, p-substituted anilines | Not specified, but typical acid catalysis | ν(C=N) ~1617, ν(M-N) ~515 | Distorted Octahedral | semanticscholar.org |

Note: The table illustrates the use of aniline as a precursor in syntheses that utilize acid catalysis, a common role for the aniline-sulfuric acid system in coordination chemistry.

Sulfonation Reaction Mechanisms of Aniline and its Derivatives in Sulfuric Acid Media

The sulfonation of aniline in the presence of sulfuric acid is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry. The reaction proceeds through a series of well-defined steps, ultimately leading to the formation of aminobenzenesulfonic acids.

Electrophilic Aromatic Substitution Pathways in Anilinium Systems

In a strongly acidic medium like concentrated sulfuric acid, the amino group (-NH₂) of aniline is protonated to form the anilinium ion (-NH₃⁺). byjus.combyjus.com This protonation has a profound effect on the reactivity and regioselectivity of the aromatic ring. The anilinium group is a deactivating group, meaning it withdraws electron density from the benzene (B151609) ring, making it less susceptible to electrophilic attack compared to aniline itself. byjus.comchemistrysteps.com

The primary electrophile in sulfonation with concentrated sulfuric acid is sulfur trioxide (SO₃) or its protonated form. wikipedia.orgmasterorganicchemistry.com The reaction mechanism involves the attack of the π-electron system of the aromatic ring on the electrophile. masterorganicchemistry.com Due to the electron-withdrawing nature of the anilinium group, the ortho and para positions are significantly deactivated. Consequently, the meta position becomes the most favorable site for electrophilic attack. byjus.comchemistrysteps.com However, the reaction is more complex, as direct sulfonation of the anilinium ion can lead to the formation of m-aminobenzenesulfonic acid. rsc.org

Intermediate Species in Sulfonation (e.g., Phenylsulfamic Acid)

A key intermediate in the sulfonation of aniline is phenylsulfamic acid. wikipedia.orgatamanchemicals.com This species is formed through the initial reaction of aniline with sulfuric acid. wikipedia.org Early mechanistic proposals suggested an intramolecular rearrangement of phenylsulfamic acid to form the final products. wikipedia.orgatamanchemicals.com However, subsequent studies using isotopic labeling have shown that the reaction is intermolecular. Phenylsulfamic acid can desulfate to generate sulfur trioxide, which then acts as the electrophile in the substitution reaction. wikipedia.orgatamanchemicals.com

The reaction of aniline with concentrated sulfuric acid initially forms anilinium hydrogen sulfate. byjus.comshaalaa.com Upon heating, this intermediate is converted to sulfanilic acid. byjus.comshaalaa.com

Regioselectivity of Sulfonation: Ortho, Meta, and Para Product Distribution

The distribution of ortho, meta, and para isomers in the sulfonation of aniline is highly dependent on the reaction conditions, particularly temperature and the concentration of sulfuric acid. acs.orgrsc.org While the anilinium ion directs incoming electrophiles to the meta position, the sulfonation of aniline often yields a significant amount of the para isomer, sulfanilic acid (p-aminobenzenesulfonic acid), as the major product, especially at higher temperatures. byjus.comshaalaa.comtiwariacademy.com

Several factors contribute to the preference for the para product. The sulfonation reaction is reversible. stackexchange.comechemi.com The para isomer is thermodynamically more stable than the ortho and meta isomers, and under equilibrium conditions, it becomes the predominant product. stackexchange.comechemi.com The steric bulk of the sulfonyl group also disfavors substitution at the ortho position. stackexchange.comechemi.com At elevated temperatures (around 180-200°C), the reaction strongly favors the formation of the para isomer. acs.org Studies have shown that at lower temperatures in concentrated sulfuric acid, a mixture of isomers can be obtained, with the meta isomer being a significant component due to the presence of the anilinium ion. rsc.org

Table 1: Isomer Distribution in Aniline Sulfonation under Different Conditions

| Reaction Condition | Predominant Isomer(s) | Key Influencing Factors |

| High Temperature (e.g., 180-200°C) with H₂SO₄ | Para (Sulfanilic acid) acs.orgtiwariacademy.com | Thermodynamic control, reversibility of sulfonation stackexchange.comechemi.com |

| Concentrated H₂SO₄ at lower temperatures | Meta and Para rsc.orgquora.com | Kinetic control, influence of the anilinium ion byjus.comchemistrysteps.com |

| Fuming sulfuric acid at low temperatures | Mixture of ortho and para isomers acs.org | Different reaction mechanism compared to high-temperature sulfonation acs.org |

Oxidative Polymerization Mechanisms of Aniline in Sulfuric Acid Media for Polyaniline Synthesis

The oxidative polymerization of aniline in an acidic medium, such as sulfuric acid, is a common and effective method for synthesizing polyaniline (PANI), a conducting polymer with a wide range of potential applications. nih.gov The process involves the oxidation of aniline monomers and their subsequent coupling to form a polymer chain.

Initiation and Propagation Steps of Aniline Polymerization

The polymerization of aniline is a chain reaction that proceeds through initiation, propagation, and termination steps. researchgate.net The initiation of polymerization is believed to involve the formation of aniline radical cations. researchgate.netnih.gov This can be achieved through chemical oxidation using an oxidizing agent like ammonium (B1175870) persulfate or through electrochemical oxidation. researchgate.netwikidoc.org In strongly acidic media, aniline exists predominantly as the anilinium ion, which is more difficult to oxidize than the neutral aniline molecule. acs.org

Once initiated, the polymer chain propagates through the coupling of radical cations. researchgate.net Dimeric and trimeric units are formed, and the chain continues to grow. researchgate.net The propagation involves a redox process where the growing polymer chain acts as an oxidant for the aniline monomer. pw.edu.pl The reaction is complex and can involve the formation of various intermediates.

Formation and Interconversion of Oxidation States (Leucoemeraldine, Emeraldine (B8112657), Pernigraniline)

Polyaniline can exist in several oxidation states, each with distinct chemical and physical properties. The three idealized oxidation states are:

Leucoemeraldine: The fully reduced form of polyaniline, which is typically white or colorless. wikipedia.org

Emeraldine: The half-oxidized form, which exists as a blue base and a green salt upon protonation. wikipedia.org The emeraldine salt is the most conductive and stable form of polyaniline. wikipedia.org

Pernigraniline: The fully oxidized form, which is typically blue or violet. wikipedia.org

The interconversion between these oxidation states can be achieved through redox reactions. During the oxidative polymerization of aniline, the polymer is initially formed in a more oxidized state, such as pernigraniline. wikidoc.orgwikipedia.org This is then reduced to the more stable emeraldine state as the reaction progresses and aniline monomers are oxidized. wikidoc.orgwikipedia.org The final oxidation state of the synthesized polyaniline can be controlled by the reaction conditions, including the oxidant-to-aniline ratio.

Table 2: Oxidation States of Polyaniline

| Oxidation State | Description | Color | Electrical Conductivity |

| Leucoemeraldine wikipedia.org | Fully reduced | White/Colorless wikipedia.org | Poor conductor wikipedia.org |

| Emeraldine Base wikipedia.org | Half-oxidized | Blue wikipedia.org | Insulating wikipedia.org |

| Emeraldine Salt wikipedia.org | Half-oxidized, protonated | Green wikipedia.org | High (Conducting) wikipedia.org |

| Pernigraniline wikipedia.org | Fully oxidized | Blue/Violet wikipedia.org | Poor conductor wikipedia.org |

Role of Dopant (Sulfuric Acid) in Polaron and Bipolaron Formation

The introduction of sulfuric acid as a dopant to polyaniline (PANI) is a critical step that transforms it into a conductive polymer. This process involves the protonation of the imine nitrogen atoms in the PANI backbone, leading to the formation of charge carriers known as polarons and bipolarons. kpi.uaresearchgate.net

Initially, the protonation of the emeraldine base form of polyaniline by an acid like sulfuric acid induces a lattice distortion, creating a polaron lattice structure. kpi.ua This is observed by a shift in the optical absorption spectrum. kpi.ua Polarons are radical cations with a spin of ±1/2, making them detectable by electron paramagnetic resonance (EPR) spectroscopy. They are considered the primary charge carriers in moderately doped polyaniline. The stability of these polarons is enhanced by the extent of conjugation along the polymer chain, which allows for the delocalization of the charge. mdpi.com

With increased protonation, two polarons can couple to form a bipolaron. Bipolarons are divalent cations that are spinless. kpi.ua Further intense protonation, such as in the presence of highly concentrated sulfuric acid (e.g., 96% H2SO4), can lead to the breakdown of the polaron lattice into a confined bipolaron lattice. kpi.ua In such highly acidic environments, a majority of the amine nitrogens become protonated. kpi.ua

The level of doping with sulfuric acid directly influences the concentration of these charge carriers. As the doping level increases, the localized polarons and bipolarons can overlap with the energy levels of the dopant ions, creating new energy bands within the band gap of the polymer. This facilitates the flow of electrons and enhances the electrical conductivity of the polyaniline. researchgate.net

Table 1: Charge Carriers in Sulfuric Acid-Doped Polyaniline

| Charge Carrier | Description | Spin | Formation Condition |

| Polaron | Radical cation | ±1/2 | Moderate protonation with sulfuric acid |

| Bipolaron | Divalent cation | 0 | Higher protonation levels kpi.ua |

Autogenous Oxidation/Reduction Phenomena of Polyaniline in Aqueous Sulfuric Acid

Polyaniline films immersed in aqueous sulfuric acid solutions exhibit a fascinating phenomenon known as autogenous oxidation and reduction. mdpi.com This means the polymer can spontaneously oxidize or reduce itself without the need for an external oxidizing or reducing agent. mdpi.comdntb.gov.ua

Specifically, a thick polyaniline film that has been electrochemically reduced below a certain threshold potential will undergo autogenous oxidation when placed in an aqueous sulfuric acid solution. mdpi.com This process involves the formation of polarons (cation radicals) and is accompanied by an increase in the open-circuit potential of the polymer film over time. mdpi.com The proposed mechanism for this oxidation in the absence of oxygen involves the reduction of hydrogen ions to hydrogen radicals, which then combine to form hydrogen gas. dntb.gov.ua The presence of oxygen can accelerate this autogenous oxidation process. mdpi.com

Conversely, if the polyaniline film is oxidized above a certain threshold potential, it will undergo autogenous reduction. mdpi.com This reduction process is believed to involve the oxidation of water molecules to hydroxyl radicals, with the simultaneous reduction of polarons. mdpi.comdntb.gov.ua At the equilibrium potential, the rates of formation of hydrogen and hydroxyl radicals are equal, and they react to form water. dntb.gov.ua

The stability of the polarons, which is crucial for these autogenous reactions, is dependent on the length of the polyaniline chains and the resulting high degree of resonance stabilization. mdpi.com Thicker films with longer polymer chains exhibit this phenomenon more readily. mdpi.com

Kinetic Studies of Aniline-Sulfuric Acid Reactions

Rate-Determining Steps in Sulfonation and Diazotization Reactions

Sulfonation: The sulfonation of aniline in concentrated sulfuric acid is a complex process. Kinetic studies suggest that under certain conditions, the reaction proceeds through a direct electrophilic attack of a sulfonating agent on the anilinium cation (C₆H₅NH₃⁺). researchgate.net In highly concentrated sulfuric acid (99.99–102.3% H₂SO₄), the reactive electrophile is believed to be H₃S₂O₇⁺. researchgate.net A kinetic isotope effect observed when using deuterated aniline (D₂-aniline) indicates that the formation of an N-sulfamate intermediate is the rate-determining step in the rearrangement to the sulfonated product. nih.govchemrxiv.org The initial reaction between aniline and sulfuric acid to form aniline hydrogen sulfate is a rapid and exothermic process. google.com

Diazotization: The diazotization of aniline in dilute sulfuric acid involves the reaction of aniline with nitrous acid (formed in situ from a nitrite (B80452) salt and the acid). The rate-determining step in this reaction is the nitrosation of the free, unprotonated aniline molecule by nitrosyl sulfuric acid. researchgate.net The mechanism begins with the protonation of nitrous acid by sulfuric acid, followed by dehydration to form the highly electrophilic nitrosonium ion (NO⁺). vaia.com The lone pair of electrons on the nitrogen atom of the aniline then attacks the nitrosonium ion. vaia.com

Influence of Temperature, Concentration, and Solvent Effects on Reaction Rates

The rates of reactions between aniline and sulfuric acid are significantly influenced by various factors.

Temperature:

Sulfonation: Higher temperatures generally increase the rate of sulfonation. numberanalytics.com For instance, the direct sulfonation of aniline to produce sulfanilic acid is typically carried out at elevated temperatures (around 190°C). chemistrysteps.com However, excessively high temperatures can lead to decomposition of the products. nih.gov The conversion of aniline hydrogen sulfate to sulfanilic acid is an endothermic reaction that occurs at temperatures above its melting point (around 160°C). google.com

Diazotization: The stability of the resulting diazonium salt is a critical factor. These salts are generally unstable and can decompose at higher temperatures. quora.com Therefore, diazotization reactions are typically carried out at low temperatures, often between 0 and 5°C, to prevent the decomposition of the diazonium salt into phenol. quora.comnih.gov

Concentration:

Sulfonation: The concentration of sulfuric acid plays a crucial role. The use of concentrated or fuming sulfuric acid provides the necessary sulfonating species. numberanalytics.comallen.in

Diazotization: The concentrations of aniline, nitrous acid, and sulfuric acid all affect the reaction rate. numberanalytics.com Higher concentrations of reactants can increase the rate, but can also lead to side reactions like the formation of triazines if the acid concentration is too low. nih.gov

Solvent:

Sulfonation: Most commercial sulfonation of aniline is now performed without a solvent. google.com The choice of solvent can influence the reaction, with polar aprotic solvents like DMF and DMSO being used in some laboratory-scale studies. chemrxiv.org

Diazotization: Diazotization is often carried out in an aqueous medium. rsc.org The use of water as a solvent is preferred as it has a high heat capacity, which helps to control the temperature and minimize hot spots that could lead to runaway reactions. rsc.org The solubility of the aniline substrate can be an issue, and in such cases, a mixture of water and an organic solvent may be used. rsc.org

Diffusion-Controlled Processes in Aniline-Sulfuric Acid Reactions

In the context of aniline-sulfuric acid reactions, diffusion can be a rate-limiting factor, particularly in processes like heterogeneous catalysis or when dealing with solid reactants like polyaniline. For a reaction to occur within a porous catalyst pellet, the reactants must first be transported from the bulk fluid to the external surface of the pellet and then diffuse through the pores to the internal catalytic surface. umich.eduumich.edu

Kinetic studies of the diazotization of aniline in dilute sulfuric acid have suggested that the diffusion of reactants can be an important rate-determining process. researchgate.net Similarly, in the oxidation of anilines by photoexcited triplet methylene (B1212753) blue in aqueous solution, the initial step involves the diffusion of the reactants to form an encounter complex, which can be the rate-limiting step if the subsequent electron transfer is very fast. acs.org

Other Acid-Catalyzed Organic Reactions Involving Aniline

While sulfonation and diazotization are prominent, sulfuric acid and other acids catalyze a variety of other organic reactions involving aniline.

Nitration: The nitration of aniline using a mixture of nitric acid and sulfuric acid is a classic example of an electrophilic aromatic substitution. Due to the strongly acidic conditions, the amino group of aniline is protonated to form the anilinium ion (-NH₃⁺). This group is a strong deactivator and meta-director, leading to a significant amount of the meta-nitroaniline product, alongside the expected ortho and para isomers. chemistrysteps.comallen.in

Alkylation: Acid catalysts are employed in the alkylation of aniline to produce N-alkylated and C-alkylated anilines, which are important industrial intermediates. researchgate.net However, traditional Friedel-Crafts alkylation using Lewis acids like AlCl₃ is generally unsuccessful with aniline because the amino group coordinates with the catalyst, deactivating the aromatic ring. allen.innih.gov Brønsted acids have shown more success in promoting the alkylation of anilines with alkenes. nih.gov

Hydroarylation: The acid-catalyzed addition of the aromatic C-H bond of aniline across an alkene (hydroarylation) is a reaction of significant interest for producing C-functionalized anilines. acs.org This reaction is challenging due to the low reactivity of non-activated alkenes and the competition with N-alkylation (hydroamination). acs.org Specific catalytic systems, sometimes involving a combination of a Lewis acid and a Brønsted acid promoter, have been developed to achieve this transformation selectively. nih.govacs.org

Oxidation: The oxidation of aniline can be influenced by the presence of acid. For example, the oxidation of aniline with potassium dichromate in a sulfuric acid medium is a method used for its chemical degradation. researchgate.net

Diazotization Mechanisms using Sulfuric Acid as a Nitrous Acid Source

The conversion of primary aromatic amines, such as aniline, into diazonium salts is a fundamental process in organic synthesis known as diazotization. byjus.com This reaction typically involves treating the aromatic amine with nitrous acid (HNO₂) in the presence of a stronger mineral acid, like sulfuric acid (H₂SO₄). byjus.comlibretexts.org The role of sulfuric acid is crucial, as it facilitates the formation of the key electrophile, the nitrosonium ion (NO⁺), from the less reactive nitrous acid. vaia.com

The mechanism commences with the protonation of nitrous acid by sulfuric acid. vaia.comorgosolver.com This initial acid-base reaction forms protonated nitrous acid (H₂NO₂⁺) and a bisulfate anion (HSO₄⁻). The protonated nitrous acid is unstable and readily loses a water molecule to generate the highly electrophilic nitrosonium ion. byjus.comvaia.com

Step-by-step Mechanism:

Formation of the Nitrosonium Ion : Sulfuric acid, being a strong acid, donates a proton to the hydroxyl group of nitrous acid. This is followed by the elimination of a water molecule, yielding the nitrosonium ion. vaia.com

HNO₂ + H₂SO₄ ⇌ H₂NO₂⁺ + HSO₄⁻

H₂NO₂⁺ → NO⁺ + H₂O

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the aniline molecule acts as a nucleophile, attacking the electrophilic nitrosonium ion. vaia.com This forms a new nitrogen-nitrogen bond and results in an N-nitrosated intermediate, specifically an N-nitrosoanilinium ion. byjus.comorgosolver.com

Deprotonation : A base, which can be a water molecule or the conjugate base of the acid (HSO₄⁻), abstracts a proton from the nitrogen atom of the original amino group to yield N-nitrosamine. byjus.comorgosolver.com

Tautomerization and Dehydration : In the presence of excess acid, the N-nitrosamine undergoes a series of protonation and deprotonation steps, leading to a tautomeric form, a diazohydroxide. byjus.com Subsequent protonation of the hydroxyl group by sulfuric acid forms a good leaving group (water). orgosolver.com

Formation of the Diazonium Ion : The final step involves the elimination of a water molecule, driven by the formation of a stable triple bond between the two nitrogen atoms. orgosolver.com This results in the formation of the benzenediazonium (B1195382) ion. byjus.com

Research has shown that the reaction conditions, particularly the concentration of sulfuric acid, can significantly influence the reaction pathway. In highly concentrated sulfuric acid (e.g., 92-100% H₂SO₄), direct diazotization of aniline is less favorable. mathnet.ru Instead, the anilinium ion (C₆H₅NH₃⁺), which is the predominant species in strong acid, undergoes nitration catalyzed by the nitrosonium ion, primarily at the para-position. mathnet.ru The resulting nitroanilines are then diazotized upon dilution with water. mathnet.ru It has been established that the benzenediazonium ion itself is not nitrated in concentrated sulfuric acid. mathnet.ru Kinetic studies on the diazotization of aniline in dilute sulfuric acid have indicated that the diffusion of reactants can be a significant rate-determining factor. researchgate.net

| Step | Description | Key Intermediates |

| 1 | Protonation of nitrous acid by sulfuric acid and subsequent dehydration. | H₂NO₂⁺, Nitrosonium ion (NO⁺) |

| 2 | Nucleophilic attack of aniline's nitrogen on the nitrosonium ion. | N-nitrosoanilinium ion |

| 3 | Deprotonation to form a neutral intermediate. | N-nitrosamine |

| 4 | Protonation and tautomerization followed by another protonation. | Diazohydroxide |

| 5 | Elimination of a water molecule to form the final product. | Benzenediazonium ion |

Mannich Reactions and β-amino Carbonyl Synthesis Catalyzed by Sulfuric Acid Derivatives

The Mannich reaction is a three-component condensation that forms a C-C bond and is essential for synthesizing β-amino carbonyl compounds, also known as Mannich bases. wikipedia.orgorganic-chemistry.org These compounds are valuable intermediates in the synthesis of various pharmaceuticals and natural products. lookchem.com The reaction typically involves an aldehyde, a primary or secondary amine (like aniline), and an active hydrogen compound, such as a ketone. wikipedia.org While classical Mannich reactions often use mineral acids, modern synthetic methods employ solid acid catalysts, including sulfuric acid derivatives, to enhance efficiency, simplify workup, and promote greener chemistry. lookchem.comijitee.org

Derivatives like silica (B1680970) sulfuric acid (SSA) and cellulose (B213188) sulfuric acid (CSA) have proven to be effective and reusable heterogeneous catalysts for the one-pot synthesis of β-amino carbonyl compounds. lookchem.comscribd.com

The general mechanism for the acid-catalyzed Mannich reaction proceeds as follows:

Iminium Ion Formation : The reaction begins with the nucleophilic addition of the amine (aniline) to the carbonyl group of the aldehyde. This is followed by dehydration, a step facilitated by the acid catalyst, to form a reactive electrophile known as a Schiff base or, more accurately, its protonated form, the iminium ion. wikipedia.org

Enolization : Concurrently, the ketone, in the presence of the acid catalyst, tautomerizes to its more nucleophilic enol form. wikipedia.org

Nucleophilic Addition : The enol form of the ketone then attacks the electrophilic carbon of the iminium ion. wikipedia.org This step forms the new carbon-carbon bond.

Deprotonation : A final deprotonation step regenerates the carbonyl group and yields the final β-amino carbonyl product.

Research has demonstrated the utility of sulfuric acid derivatives in these syntheses. For instance, silica sulfuric acid has been used to catalyze the one-pot Mannich reaction between 4-fluorobenzaldehyde, various anilines, and selected acetophenones, with product yields depending on the specific substituents of the reactants. scribd.comsrce.hr Similarly, cellulose sulfuric acid has been employed as a biodegradable and efficient catalyst for the three-component reaction of aromatic aldehydes, anilines, and ketones (like cyclohexanone (B45756) or acetophenone) in ethanol at room temperature, often with high stereoselectivity. lookchem.com Another solid acid catalyst, sulfated MCM-41, prepared by impregnating the mesoporous silica material MCM-41 with sulfuric acid, has also been shown to be effective for producing β-amino ketones in good yields under mild conditions. ijitee.org

The table below summarizes findings from various studies on the synthesis of β-amino carbonyl compounds using different aldehydes, amines, ketones, and sulfuric acid-based catalysts.

| Aldehyde | Amine | Ketone | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | Aniline | Cyclohexanone | Cellulose Sulfuric Acid | Ethanol | 92 | lookchem.com |

| 4-Chlorobenzaldehyde | Aniline | Cyclohexanone | Cellulose Sulfuric Acid | Ethanol | 94 | lookchem.com |

| 4-Methoxybenzaldehyde | Aniline | Cyclohexanone | Cellulose Sulfuric Acid | Ethanol | 89 | lookchem.com |

| Benzaldehyde | 4-Chloroaniline | Cyclohexanone | Cellulose Sulfuric Acid | Ethanol | 90 | lookchem.com |

| Benzaldehyde | Aniline | Acetophenone | Cellulose Sulfuric Acid | Ethanol | 85 | lookchem.com |

| Benzaldehyde | 4-Chloroaniline | Acetophenone | Sulfated MCM-41 | Ethanol | 85 | ijitee.org |

| 4-Chlorobenzaldehyde | 4-Chloroaniline | Acetophenone | Sulfated MCM-41 | Ethanol | 88 | ijitee.org |

| 4-Nitrobenzaldehyde | 4-Chloroaniline | Acetophenone | Sulfated MCM-41 | Ethanol | 92 | ijitee.org |

Synthetic Methodologies and Material Engineering Utilizing Aniline and Sulfuric Acid

Synthesis of Polyaniline and its Composites utilizing Sulfuric Acid as a Dopant or Medium

Polyaniline, a prominent member of the conducting polymer family, is frequently synthesized through the oxidative polymerization of aniline (B41778). In this process, sulfuric acid is a critical component, influencing not only the polymer's conductivity but also its structural and morphological characteristics. nih.govaip.org The acid's function extends beyond simple protonation; it actively participates in directing the polymer chain growth and aggregation, leading to a variety of nanostructures with tailored properties.

Chemical Oxidative Polymerization Approaches with Ammonium (B1175870) Persulfate and Sulfuric Acid

Chemical oxidative polymerization is a widely employed method for the large-scale synthesis of polyaniline. This approach typically involves the oxidation of aniline monomers using a strong oxidizing agent, such as ammonium persulfate (APS), in an acidic medium provided by sulfuric acid. nih.govnepjol.info The reaction proceeds via the formation of aniline radical cations, which then couple to form polymer chains. Sulfuric acid serves to protonate the aniline monomers, increasing their reactivity, and also acts as a dopant for the resulting polymer, rendering it electrically conductive. nih.gov

The stoichiometry of the reactants, particularly the molar ratio of aniline to oxidant and the concentration of sulfuric acid, are crucial parameters that dictate the properties of the synthesized PANI. For instance, studies have shown that varying the concentration of sulfuric acid can significantly impact the electrical conductivity and morphology of the resulting polyaniline. aip.org

Below is a table summarizing typical reaction conditions for the chemical oxidative polymerization of aniline.

| Parameter | Value/Range | Reference |

| Aniline Concentration | 0.1 M - 1 M | nepjol.infoinnovationforever.com |

| Ammonium Persulfate (APS) Concentration | 0.25 M - 1.25 M | nepjol.infoinnovationforever.com |

| Sulfuric Acid (H₂SO₄) Concentration | 0.32 M - 1.5 M | nepjol.infoinnovationforever.com |

| Temperature | Room Temperature | nepjol.info |

| Stirring Speed | ~1500 rpm | espublisher.com |

Electrochemical Polymerization Techniques for Polyaniline Film Deposition

Electrochemical polymerization offers a high degree of control over the synthesis of polyaniline films, allowing for the precise tailoring of film thickness, morphology, and doping levels. cureusjournals.com This technique involves the anodic oxidation of aniline at the surface of a working electrode within an electrochemical cell containing an electrolyte solution of aniline and sulfuric acid. cureusjournals.comscirp.org By controlling the electrochemical parameters, such as the applied potential or current density, the growth of the PANI film can be meticulously managed. cureusjournals.com

Cyclic voltammetry is a common potentiodynamic method used for the electrochemical deposition of PANI. electrochemsci.org In this technique, the potential of the working electrode is repeatedly swept between defined limits, leading to the gradual deposition of a uniform and compact PANI layer. electrochemsci.orgiieta.org The concentration of aniline and sulfuric acid in the electrolyte, as well as the potential scan rate and the number of cycles, all influence the characteristics of the resulting film. cureusjournals.comresearchgate.net For example, higher concentrations of sulfuric acid have been shown to produce granular films with high porosity. mdpi.com

The following table outlines typical parameters for the electrochemical polymerization of polyaniline.

| Parameter | Value/Range | Reference |

| Aniline Concentration | 0.1 M - 1 M | scirp.orgiieta.org |

| Sulfuric Acid (H₂SO₄) Concentration | 0.5 M - 2 M | scirp.orgiieta.org |

| Potential Range (vs. Ag/AgCl) | -0.2 V to 1.2 V | researchgate.net |

| Scan Rate | 10 mV/s - 50 mV/s | iieta.orgresearchgate.net |

| Working Electrode | Indium Tin Oxide (ITO), Stainless Steel, Platinum | scirp.orgiieta.orgarxiv.org |

Chemical Bath Deposition (CBD) for Nanofibrous Polyaniline Thin Films

Chemical Bath Deposition (CBD) is a simple and cost-effective method for preparing thin films of polyaniline with a nanofibrous morphology. espublisher.comijirct.org The process involves the immersion of a substrate into a chemical bath containing aniline, an oxidizing agent like ammonium persulfate, and sulfuric acid. innovationforever.comdoi.org The polymerization of aniline occurs in the solution, and the resulting polymer deposits onto the substrate surface. ijirct.org

The mechanism of CBD involves the initial formation of aniline-derived radical cations, which then form oligomers that adsorb onto the substrate, providing nucleation sites for further polymer chain growth. ajer.org The concentration of the reactants and the deposition time are key factors that control the thickness and morphology of the PANI film. innovationforever.comespublisher.com For instance, varying the deposition time can lead to the formation of uniform and adherent thin films. innovationforever.com This method is particularly advantageous for creating nanofibrous structures, which offer a high surface area beneficial for applications such as supercapacitors. espublisher.com

A typical CBD process for PANI thin films is summarized in the table below.

| Parameter | Value/Range | Reference |

| Aniline Concentration | 1 M | innovationforever.com |

| Ammonium Persulfate (APS) Concentration | 1.25 M | innovationforever.com |

| Sulfuric Acid (H₂SO₄) Concentration | 1.5 M | innovationforever.com |

| Deposition Time | 60 - 180 min | innovationforever.com |

| Temperature | Room Temperature | innovationforever.com |

Interfacial Emulsification and Micelle Template Methods for Nanostructured Polyaniline

To achieve more complex and controlled nanostructures of polyaniline, advanced synthesis techniques such as interfacial emulsification and micelle template methods are employed. These methods utilize surfactants or other templating agents to direct the polymerization of aniline into specific morphologies like nanotubes, nanospheres, and nanofibers. rsc.orgjncollegeboko.ac.in

In the interfacial emulsification method , an emulsion is created with an aqueous phase containing the aniline monomer and dopant (e.g., sulfuric acid) and an organic phase. Polymerization occurs at the interface between the two phases, often with the aid of an emulsifier, leading to the formation of nanostructured PANI. rsc.org

The micelle template method involves the use of surfactants, such as sodium dodecyl sulfonate (SDS) or cetyl trimethyl ammonium bromide (CTAB), which form micelles in the reaction medium. rsc.org These micelles act as soft templates, guiding the aniline polymerization around them to produce nanostructures with specific shapes and sizes. rsc.org For example, the use of SDS as a template can lead to the formation of PANI nanotubes. rsc.org The concentration of the surfactant and the pH of the medium are critical parameters for controlling the final morphology.

Impact of Sulfuric Acid Concentration on Polyaniline Morphology, Structure, and Properties

The concentration of sulfuric acid during the synthesis of polyaniline has a profound effect on the resulting polymer's morphology, structure, and ultimately its properties. Varying the acid concentration can lead to a range of morphologies, from nanofibrous and "sponge-like" structures at lower concentrations to more compact, granular, or globular structures at higher concentrations. researchgate.netnih.gov

This morphological control is directly linked to the rate of polymerization and the aggregation of the polymer chains. At lower acid concentrations, a slower reaction rate allows for more ordered growth, resulting in nanofibrous or flake-like structures. espublisher.comnih.gov Conversely, higher acid concentrations lead to a more rapid polymerization and aggregation, producing larger, more globular particles. nih.gov

The electrical conductivity of PANI is also highly dependent on the sulfuric acid concentration. Generally, an increase in acid concentration leads to a higher doping level and, consequently, higher conductivity. aip.orgnih.gov Studies have shown that PANI synthesized in 2 M H₂SO₄ exhibits higher electrical conductivity compared to that synthesized in 1 M H₂SO₄. aip.org Furthermore, the concentration of sulfuric acid influences the electrochemical performance of PANI, with variations in specific capacitance observed at different acid molarities. espublisher.comespublisher.com

The table below highlights the effect of sulfuric acid concentration on key PANI properties.

| Sulfuric Acid Concentration | Resulting Morphology | Impact on Properties | Reference |

| Low (e.g., 0.75 M - 1.0 M) | Nanofibrous, "sponge-like", flake-like | Lower reaction rate, specific capacitance varies | espublisher.comresearchgate.netnih.gov |

| High (e.g., 1.5 M - 5.0 M) | Crowded, gravel-like, globular | Higher reaction rate, increased density of nanofibers, higher electrical conductivity | espublisher.comresearchgate.netnih.gov |

Synthesis of Sulfonated Aniline Derivatives and Related Compounds

The sulfonation of aniline introduces sulfonic acid (-SO₃H) groups onto the aromatic ring, leading to the formation of sulfonated aniline derivatives. This modification significantly enhances the water solubility and processability of the resulting polymers. The primary product of aniline sulfonation is para-aminobenzenesulfonic acid, commonly known as sulfanilic acid. tiwariacademy.com

The synthesis typically involves the reaction of aniline with concentrated sulfuric acid. tiwariacademy.com The reaction proceeds through the formation of anilinium hydrogensulfate, which upon heating, rearranges to form sulfanilic acid. tiwariacademy.com The sulfonation occurs predominantly at the para position due to the directing effect of the amino group. tiwariacademy.com More advanced methods, such as using ohmic heating technology, have been developed to improve the efficiency and selectivity of this reaction. rsc.org

Furthermore, sulfonated aniline oligomers with well-defined microstructures, such as rods and flakes, have been synthesized using a controlled molar ratio of aniline to oxidant in an ethanol (B145695) medium. mdpi.comresearchgate.net The direct homopolymerization of sulfonated anilines is challenging due to the electron-withdrawing nature of the sulfonic acid group, but it has been achieved under specific conditions, such as high pressure or through biocatalysis using enzymes like laccase. frontiersin.org

Preparation of Sulfanilic Acid via the "Baking Process"

The "baking process" is a traditional and significant industrial method for the synthesis of sulfanilic acid. chestofbooks.com This solid-phase reaction begins with the exothermic salt-forming reaction between aniline and concentrated sulfuric acid, typically in a near-stoichiometric ratio, to produce aniline hydrogen sulfate (B86663). chestofbooks.comgoogle.comgoogle.com This initial reaction proceeds rapidly as the reactants are mixed. google.com

The resulting paste of aniline hydrogen sulfate is then spread in thin layers on trays and heated in ovens. chestofbooks.com This "baking" stage is conducted at temperatures ranging from 170°C to 210°C for approximately 5 to 10 hours. chestofbooks.com During heating, the aniline hydrogen sulfate undergoes dehydration and a molecular rearrangement, converting it to the more stable p-aminobenzenesulfonic acid (sulfanilic acid). google.comgoogle.com The temperature must be carefully controlled, as excess sulfuric acid or the presence of air can lead to charring and the formation of byproducts like sulphones. chestofbooks.com To mitigate these side reactions and improve the reaction rate and smoothness, modern manufacturing often carries out the heating process under a vacuum. chestofbooks.com

A more recent adaptation of this method utilizes microwave heating. In this modified process, the aniline sulfate product is baked in a microwave oven at higher temperatures (230–300°C) for a much shorter duration of 10–25 minutes. google.com This innovation is reported to increase production efficiency and yield a product with higher purity. google.com

| Process | Reactant Ratio (Aniline:H₂SO₄) | Temperature | Duration | Key Features |

| Traditional Baking Process | ~1:1 (gm-molecule) chestofbooks.com | 170-210°C chestofbooks.com | 5-10 hours chestofbooks.com | Reaction occurs in thin layers on trays; vacuum can be used to improve efficiency. chestofbooks.com |

| Microwave-Assisted Process | 1:1 to 1:1.02 (weight ratio) google.com | 230-300°C google.com | 10-25 minutes google.com | Offers higher production efficiency and product purity. google.com |

Synthesis of N-Sulfonated Aniline Derivatives

Beyond direct ring sulfonation, the reaction between aniline derivatives and sulfonating agents can yield N-sulfonated products, which can serve as intermediates for para-substituted sulfonic acids. A milder approach to sulfonation involves the use of tributylsulfoammonium betaine (B1666868) (TBSAB), which can act as both an N-sulfamation and a C-sulfonation relay reagent. nih.gov

The initial step involves the N-sulfamation of anilines with TBSAB, which can be performed at room temperature to isolate the corresponding N(sp²)-sulfamate intermediates. nih.gov Subsequent thermal treatment of these isolated N-sulfamates leads to a rearrangement, yielding the C(sp²)-sulfonated product, specifically the para-isomer. nih.gov This two-step process confirms the role of the N-sulfamate as a key intermediate en route to the final C-sulfonated aniline. nih.gov

A more streamlined, one-pot reaction has been developed that combines the initial N-sulfamation and the subsequent thermal rearrangement. This method has been successfully applied to a range of aniline and heterocyclic scaffolds, producing N(sp²)-sulfamates and C(sp²)-sulfonates in high yields. nih.gov Kinetic isotope effect experiments have indicated that the rearrangement from the N-sulfamate to the C-sulfonate proceeds through an intermolecular mechanism, where sulfur trioxide is released from the N-sulfamate and then participates in an electrophilic aromatic substitution with another aniline molecule. nih.gov

| Starting Material | Product Type | Isolated Yield |

| Aniline | N(sp²)-sulfamate | 99% |

| Aniline | C(sp²)-sulfonate | 80% |

| Propofol Analogue | O(sp²)-sulfate | 88% |

Table based on findings from a study on sulfamation and rearrangement using TBSAB. nih.gov

One-Pot Synthetic Strategies using Sulfuric Acid as a Reagent

Sulfuric acid and its immobilized forms are effective catalysts and reagents in various one-pot, multi-component reactions involving aniline. These strategies are highly efficient, allowing for the synthesis of complex molecules from simple precursors in a single step.

One notable example is the synthesis of fused-quinolines. This process involves an initial Ugi four-component condensation, which is followed by a Povarov-type reaction with anilines that is promoted by sulfuric acid. nih.gov This sequential one-pot method provides access to a diverse range of structurally complex heterocyclic compounds like pyrrolo[3,4-b]quinolin-1-ones. nih.gov

Silica (B1680970) sulfuric acid (SSA) has emerged as a particularly useful heterogeneous catalyst for these reactions. It has been employed in the one-pot, three-component synthesis of α-aminonitriles from the reaction of an aldehyde, aniline, and trimethylsilyl (B98337) cyanide at room temperature. sorbonne-universite.frthieme-connect.com Similarly, SSA catalyzes the Mannich-type reaction between an aldehyde, acetophenone, and aniline to produce β-amino carbonyl derivatives. researchgate.net Other applications include the synthesis of pyrrole-fused isocoumarins under solvent-free conditions and the creation of 2,4,5-triaryl-1H-imidazoles. scirp.orgbeilstein-journals.org

| Reaction Product | Key Reactants | Catalyst/Reagent |

| Fused-Quinolines nih.gov | Propiolic acids, aldehydes, aminoaldehyde acetals, isocyanides, anilines | Sulfuric Acid |

| α-Aminonitriles sorbonne-universite.fr | Aldehydes, aniline, trimethylsilyl cyanide | Silica Sulfuric Acid (SSA) |

| β-Amino Carbonyls researchgate.net | Aldehydes, acetophenone, anilines | Silica Sulfuric Acid (SSA) |

| Pyrrole-fused Isocoumarins beilstein-journals.org | Ninhydrin adducts, primary amines (including aniline) | Silica Sulfuric Acid (SSA) |

| 2,4,5-Triaryl-1H-imidazoles scirp.org | Benzil, aldehydes, ammonium acetate | Sulfuric Acid on Silica Gel |

| Quinolone-4-carboxylic acids jsynthchem.com | Aniline, isocyanides, α,β-unsaturated carbonyls | Nano Magnetic Silica Sulfuric Acid |

Preparation and Application of Silica Sulfuric Acid (SSA) Catalysts

Silica sulfuric acid represents a class of solid acid catalysts that leverages the high surface area of silica gel as a support for sulfonic acid groups. These heterogeneous catalysts are valued for their efficiency, ease of separation, and reusability.

Synthesis of Silica Sulfuric Acid by Grafting Sulfonic Acid Groups onto Silica Gel

There are two primary methods for preparing silica sulfuric acid. The first is a direct method involving the reaction of silica gel with a sulfonating agent. Typically, chlorosulfonic acid is added dropwise to a suspension of silica gel, leading to the formation of sulfonic acid groups on the silica surface. sorbonne-universite.frthieme-connect.de

The second, more common method is a multi-step grafting process. researchgate.netbas.bg

Functionalization : The silica gel surface is first treated with an organosilane, most commonly (3-mercaptopropyl)trimethoxysilane (B106455) (MPTS). This step grafts propyl-thiol groups onto the silica. researchgate.netbas.bg

Oxidation : The thiol (-SH) functionalities are then oxidized to sulfonic acid (-SO₃H) groups. This oxidation is typically achieved using an oxidizing agent like hydrogen peroxide. researchgate.netbas.bgacs.org

This grafting method creates a covalent bond between the propyl sulfonic acid group and the silica support, resulting in a stable catalyst. bas.bg Characterization techniques confirm the immobilization of the organic sulfonic acid groups within the pores of the silica gel. bas.bg

Immobilization Techniques for Sulfuric Acid on Solid Supports

The functionalization of solid supports, particularly silica gel, with sulfuric acid can be achieved through two main techniques: physical adsorption (impregnation) and chemical bonding (grafting).

The grafting method, as described in the previous section, involves the formation of strong covalent bonds and results in a highly stable catalyst where leaching of the acid is minimized. researchgate.netacs.org